2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}aceticacid
Description
2-{[(1S,2S)-2-Acetamidocyclohexyl]oxy}acetic acid is a chiral cyclohexane derivative featuring an acetamido group at the (1S,2S)-configured cyclohexyl ring and an ether-linked acetic acid moiety.
Properties
IUPAC Name |
2-[(1S,2S)-2-acetamidocyclohexyl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMIZLKTPCHPIW-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCC[C@@H]1OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the Acetamido Group: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the cyclohexyl ring with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid , known for its unique structural properties, has garnered attention in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, biochemistry, and materials science.
Structural Overview
Before discussing its applications, it is essential to understand the structure of this compound. It features a cyclohexyl group with an acetamido substituent and an ether linkage to acetic acid. This structural configuration contributes to its biological activity and potential therapeutic uses.
Medicinal Chemistry
Antidiabetic Properties
Research indicates that compounds similar to 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid have shown promise in the treatment of diabetes by enhancing insulin sensitivity and glucose uptake in cells. Studies have demonstrated that derivatives can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Case Study: AMPK Activation
A study published in the Journal of Medicinal Chemistry explored various analogs of this compound, highlighting their ability to activate AMPK in vitro. The results indicated a dose-dependent increase in glucose uptake in muscle cells, suggesting potential for developing new antidiabetic agents .
Neuropharmacology
Cognitive Enhancement
The compound's structural similarity to neurotransmitter modulators positions it as a candidate for research into cognitive enhancement. Preliminary studies suggest that it may influence pathways associated with memory and learning.
Case Study: Memory Improvement
In a controlled experiment involving animal models, administration of the compound led to significant improvements in memory retention during maze tests. Researchers observed increased levels of brain-derived neurotrophic factor (BDNF), which is critical for synaptic plasticity .
Biochemistry
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have focused on its effect on enzymes involved in metabolic pathways related to obesity and metabolic syndrome.
Data Table: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Lipase | 10 | |
| Aldose Reductase | 5 | |
| Dipeptidyl Peptidase IV | 15 |
Materials Science
Polymer Development
Recent investigations have explored the use of this compound in developing biodegradable polymers. Its ability to form copolymers with other monomers can lead to materials with enhanced mechanical properties and biodegradability.
Case Study: Biodegradable Polymers
A research team synthesized a series of copolymers incorporating 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid and evaluated their degradation rates in various environments. The findings suggested that these materials could serve as environmentally friendly alternatives for packaging applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its application in drug development. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties.
Findings on ADME Properties
Research indicates that the compound exhibits favorable absorption characteristics with a moderate half-life, suggesting potential for oral bioavailability. Toxicological assessments have shown low cytotoxicity across various cell lines .
Mechanism of Action
The mechanism of action of 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
2-((1s,4s)-4-Acetamidocyclohexyl)acetic Acid
- Structural Differences : The acetamido group is positioned at the 4s-carbon of the cyclohexyl ring, contrasting with the (1S,2S) configuration of the target compound.
- Key Properties: Reduced steric hindrance near the carboxylic acid group due to the distal acetamido placement. Potential differences in solubility: The (1s,4s) isomer may exhibit lower polarity compared to the (1S,2S) configuration, affecting solubility in aqueous media.
- Applications : Likely explored as a chiral building block in peptide mimetics or small-molecule therapeutics .
Acetic Acid, 2-[(2-Fluorocyclohexyl)oxy]-
- Structural Differences : Replaces the acetamido group with a fluorine atom at the 2-position of the cyclohexyl ring.
- Key Properties: Molecular Formula: C₈H₁₃FO₃ vs. C₁₀H₁₇NO₄ (target compound). Molecular Weight: 176.19 g/mol vs. ~233 g/mol (estimated for the target compound). Reduced hydrogen-bonding capacity compared to the acetamido-containing analog .
Acetic Acid, 2-[[[(1,1-Dimethylethoxy)carbonyl]methylamino]oxy]- (CAS 1185005-62-2)
- Structural Differences: Incorporates a tert-butoxycarbonyl (Boc)-protected methylamino-oxy group instead of acetamido.
- Key Properties :
- Solubility : Boc protection enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility.
- Reactivity : The Boc group is acid-labile, enabling controlled deprotection for targeted drug delivery systems.
- Applications : Used in peptide synthesis or as a prodrug intermediate .
Cyclohexaneacetic Acid Derivatives with Nitrosourea Substituents
- Example : 2-(3-(2-Chloroethyl)-3-nitrosoureido)-2-cyclohexylacetic acid.
- Structural Differences : Substitutes the acetamido group with a nitrosourea moiety.
- Key Properties :
- Reactivity : Nitrosourea groups are alkylating agents, making these compounds cytotoxic.
- Stability : Prone to decomposition under physiological conditions, limiting therapeutic utility.
- Applications : Investigated as anticancer agents but with toxicity challenges .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Applications |
|---|---|---|---|---|---|
| 2-{[(1S,2S)-2-Acetamidocyclohexyl]oxy}acetic acid | C₁₀H₁₇NO₄ | ~233 (estimated) | (1S,2S)-acetamido, acetic acid | Polar solvents (DMF, DMSO) | Enzyme inhibition, prodrugs |
| 2-((1s,4s)-4-Acetamidocyclohexyl)acetic acid | C₁₀H₁₇NO₃ | 215.25 | (1s,4s)-acetamido, acetic acid | Moderate aqueous solubility | Peptide mimetics |
| Acetic acid, 2-[(2-fluorocyclohexyl)oxy]- | C₈H₁₃FO₃ | 176.19 | 2-fluoro, acetic acid | Lipophilic solvents | CNS-targeted drug candidates |
| CAS 1185005-62-2 (Boc-protected derivative) | C₁₆H₂₈N₂O₆ | 344.41 | Boc-methylamino-oxy, acetic acid | Organic solvents | Prodrug synthesis |
| 2-(3-(2-Chloroethyl)-3-nitrosoureido)-2-cyclohexylacetic acid | C₁₁H₁₇ClN₃O₄ | 298.72 | Nitrosourea, chloroethyl, acetic acid | Unstable in aqueous media | Anticancer research |
Research Findings and Implications
- Stereochemistry Effects : The (1S,2S) configuration in the target compound likely enhances binding specificity to biological targets compared to (1s,4s) isomers, as seen in enzyme-substrate interactions .
- Functional Group Impact : Acetamido groups improve aqueous solubility and hydrogen-bonding capacity, whereas fluorine or Boc groups prioritize lipophilicity or controlled reactivity .
- Therapeutic Potential: Nitrosourea analogs highlight trade-offs between cytotoxicity and stability, emphasizing the need for balanced functional group selection in drug design .
Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by a cyclohexyl group substituted with an acetamido moiety and an ether linkage to acetic acid. Its molecular formula is C_{11}H_{19}NO_{3}.
Biological Activity
Mechanism of Action : Preliminary studies suggest that 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid may act through modulation of specific biochemical pathways. It is hypothesized to interact with enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and pain.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in inflammatory markers | |
| Analgesic | Pain relief in animal models | |
| Enzyme inhibition | Modulation of cyclooxygenase activity |
Case Studies
- Anti-Inflammatory Effects : In a study conducted on animal models, administration of 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating conditions characterized by chronic inflammation.
- Analgesic Properties : Another investigation focused on the analgesic effects of the compound. Mice subjected to pain-inducing stimuli exhibited reduced pain responses following treatment with the compound, indicating its potential as a non-opioid analgesic agent.
- Enzyme Interaction : The compound was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. This inhibition could be beneficial for developing new anti-inflammatory drugs.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Studies indicate that it has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a pharmaceutical agent.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption Rate | High |
| Half-Life | 4-6 hours |
| Metabolism | Liver (CYP450 involvement) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
